Alisporivir intermediate-1

HCV replicon antiviral potency EC50 comparison

Essential linear decapeptide intermediate for Alisporivir (DEB025) synthesis per WO 2013167703. Generated via patented Edman degradation of CsA; enables non-immunosuppressive cyclophilin inhibition. Generic CsA intermediates cannot substitute due to required ring-opening and N-terminal cleavage sequence. Procure ≥98% purity grade for GMP API manufacturing or cyclophilin inhibitor R&D programs.

Molecular Formula C74H132N12O17
Molecular Weight 1461.9 g/mol
Cat. No. B612759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisporivir intermediate-1
Molecular FormulaC74H132N12O17
Molecular Weight1461.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
InChIKeyVJCXXMOVYUECHI-FNVMUSLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisporivir Intermediate-1: CAS 882506-05-0 – A Critical Linear Decapeptide Intermediate for Non-Immunosuppressive Cyclophilin Inhibitor Synthesis


Alisporivir intermediate-1 (CAS: 882506-05-0) is a linear decapeptide with the molecular formula C74H132N12O17 and a molecular weight of 1461.91 g/mol, which serves as a key synthetic precursor in the manufacture of Alisporivir (DEB025, CAS: 254435-95-5), a non-immunosuppressive cyclosporine A (CsA) derivative and cyclophilin inhibitor developed for the treatment of hepatitis C virus (HCV) infection [1]. This intermediate is generated via a patent-defined synthetic route involving acylation of the butenyl-methyl-threonine side chain of cyclosporin A, selective ring-opening between sarcosine and N-methyl-leucine residues, followed by Edman degradation to remove the N-terminal residue, yielding the second linear decapeptide intermediate with the sequence Val-N(Me)Leu-Ala-Ala-N(Me)Leu-N(Me)Leu-N(Me)Val-N(Me)Bmt-Abu-Sar [2].

Why Generic Cyclosporine A Intermediates Cannot Substitute for Alisporivir Intermediate-1 in Alisporivir Synthesis


Generic cyclosporine A intermediates or alternative cyclophilin inhibitor precursors cannot be substituted for Alisporivir intermediate-1 because this compound embodies a specific structural transformation that is essential for the downstream construction of Alisporivir's unique pharmacological profile. Unlike CsA-derived intermediates used for immunosuppressive cyclosporine analogs, this linear decapeptide intermediate is specifically generated through an Edman degradation step that cleaves the N-terminal residue at a defined position (between sarcosine and N-methyl-leucine), creating the precise linear peptide scaffold required for subsequent amino acid replacement and re-cyclization to produce the non-immunosuppressive Alisporivir molecule [1]. The final product, Alisporivir, differs fundamentally from CsA in that it lacks calcineurin-binding capacity—a property traced directly to the structural modifications enabled by this specific synthetic route, as confirmed by X-ray crystallography of the Alisporivir-cyclophilin A complex [2]. Using a generic CsA intermediate would circumvent the controlled ring-opening and Edman degradation sequence, resulting in an incorrect linear peptide backbone and ultimately failing to yield Alisporivir or producing an immunologically active byproduct with undesired calcineurin inhibition.

Quantitative Comparative Evidence for Alisporivir Intermediate-1 and Its Final Product Alisporivir


Anti-HCV Replicon Potency: Alisporivir Demonstrates 10-Fold Higher Activity than Cyclosporine A

Alisporivir (synthesized via Alisporivir intermediate-1) demonstrates approximately 10-fold greater potency than cyclosporine A (CsA) in inhibiting HCV subgenomic replicon replication in Huh 5-2 cells [1]. In the luciferase reporter assay, Alisporivir achieved an EC50 of 0.27 ± 0.03 μg/mL, compared to CsA's EC50 of 2.8 ± 0.4 μg/mL in the same cell line and assay system. This potency advantage was further corroborated by RT-qPCR analysis showing a 4-fold greater activity for Alisporivir relative to CsA in Huh 5-2 cells, with an EC50 of 0.08 ± 0.02 μg/mL for Alisporivir in Huh 9-13 replicon cells [1].

HCV replicon antiviral potency EC50 comparison

Selectivity Index Advantage: Alisporivir Exhibits 22.5-Fold Higher Therapeutic Window than Cyclosporine A

Alisporivir demonstrates a markedly superior selectivity index compared to cyclosporine A in HCV replicon cells, reflecting its significantly improved safety margin for antiviral applications [1]. The selectivity index (calculated as CC50/EC50) was approximately 900 for Alisporivir, whereas CsA exhibited a selectivity index of only approximately 40 under identical experimental conditions. The CC50 (50% cytostatic concentration) for Alisporivir was determined as 12 ± 6 μg/mL in exponentially growing Huh 5-2 cells [1].

selectivity index cytotoxicity therapeutic window

Absence of Immunosuppressive Activity: Structural Basis Confirmed by X-Ray Crystallography at 1.5 Å Resolution

Alisporivir, derived from intermediate-1, is structurally confirmed to lack calcineurin-binding capacity, a property that fundamentally distinguishes it from cyclosporine A and other immunosuppressive cyclophilin inhibitors [1]. X-ray crystallography of the CypA–Alisporivir complex at 1.5 Å resolution reveals that the side-chain conformation of the N-ethyl-L-valine (NEV4) residue in Alisporivir sterically precludes the interaction of the CypA–Alisporivir complex with calcineurin, the cellular protein phosphatase responsible for CsA-mediated immunosuppression [1]. In contrast, CsA potently inhibits calcineurin phosphatase activity with an IC50 of 5–7 nM in cell-free assays .

non-immunosuppressive calcineurin inhibition cyclophilin A binding

Clinical Viral Load Reduction: Dose-Dependent HCV RNA Suppression Validated in Phase II Trials

Alisporivir demonstrates robust, dose-dependent viral load reduction in chronic HCV patients, with quantified efficacy data from a dose-ranging phase II study that establishes its therapeutic potential relative to historical comparators [1]. In treatment-naïve patients with chronic hepatitis C (genotypes 1 and 4), Alisporivir at 600 mg/day and 1000 mg/day combined with PEG-IFNα2a produced significant HCV RNA reductions [1]. In a related phase IIa study, Alisporivir at 400 mg/day (with initial loading) and 800 mg/day for 29 days, co-administered with Peg-IFN alpha-2a, produced statistically significant HCV RNA reductions of -1.96 log (98.9% reduction) and -2.38 log (99.5% reduction), respectively [2].

phase II clinical trial viral load reduction HCV genotype 1 and 4

Pan-Genotypic and High-Barrier-to-Resistance Antiviral Profile Versus Direct-Acting Antivirals

Alisporivir exhibits a pan-genotypic antiviral profile and a high barrier to viral resistance development, distinguishing it from direct-acting antivirals (DAAs) that target viral proteins and are susceptible to resistance-associated variants [1]. As a host-targeting antiviral acting on cyclophilin A, Alisporivir does not exhibit cross-resistance to DAAs including NS3/4A protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors. In the phase I clinical setting, monotherapy with Alisporivir at 1200 mg twice daily resulted in a mean maximal viral load decrease of 3.6 log10 units [2].

pan-genotypic resistance barrier host-targeting antiviral

Optimal Research and Industrial Applications for Alisporivir Intermediate-1 and Alisporivir


Alisporivir API Manufacturing via Patent-Defined Cyclosporin A Derivatization Route

Alisporivir intermediate-1 is the essential building block for manufacturing Alisporivir active pharmaceutical ingredient (API) according to the patent-defined synthetic route in WO 2013167703 / US 9,840,534. The compound enables the production of Alisporivir (CAS 254435-95-5), a non-immunosuppressive cyclophilin inhibitor with 10-fold greater anti-HCV potency than cyclosporine A in replicon assays [1] and a selectivity index of approximately 900 [1]. Organizations requiring GMP-grade Alisporivir API for clinical development, formulation studies, or commercial production must source or synthesize this specific intermediate to execute the validated manufacturing process.

Host-Targeting Antiviral Research Requiring Non-Immunosuppressive Cyclophilin Inhibition

Research programs investigating host-targeting antiviral strategies against HCV, coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-NL63), or other cyclophilin-dependent viruses should prioritize Alisporivir as the cyclophilin inhibitor of choice. The X-ray crystallographic evidence at 1.5 Å resolution definitively demonstrates that Alisporivir lacks calcineurin-binding capacity, thereby eliminating immunosuppressive confounding effects [2]. This distinguishes Alisporivir from CsA (calcineurin IC50 = 5–7 nM ) and other immunosuppressive cyclosporine derivatives, making Alisporivir uniquely suitable for studies in immunocompetent animal models and for long-term antiviral therapy development where immunosuppression is contraindicated.

Combination Antiviral Studies Targeting DAA-Resistant HCV Populations

Investigators designing combination antiviral regimens for treatment-experienced HCV patients or DAA-resistant populations should select Alisporivir as the host-targeting component. Alisporivir provides a high barrier to viral resistance and exhibits no cross-resistance to NS3/4A protease inhibitors, NS5B polymerase inhibitors, or NS5A inhibitors [3]. Phase II clinical data demonstrate that Alisporivir at 800 mg/day combined with Peg-IFNα2a reduces HCV viral load by 2.38 log (99.5%) in treatment-naïve patients [4], establishing a clinical efficacy baseline that supports its evaluation in combination with DAAs for difficult-to-treat populations including prior non-responders and patients with cirrhosis.

Cyclophilin A Structural Biology and Protein-Ligand Interaction Studies

Structural biology laboratories studying cyclophilin A (CypA) protein-ligand interactions, peptidyl-prolyl isomerase (PPIase) mechanisms, or calcineurin pathway biology should utilize Alisporivir as a reference non-immunosuppressive CypA ligand. The 1.5 Å resolution X-ray structure of the CypA–Alisporivir complex [2] provides atomic-level detail of the binding interaction and explains the molecular basis for its non-immunosuppressive property—specifically, the NEV4 side-chain conformation that sterically precludes calcineurin engagement. This structural information enables structure-guided design of next-generation cyclophilin inhibitors and provides a validated control compound for PPIase inhibition assays requiring CypA binding without calcineurin pathway activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisporivir intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.